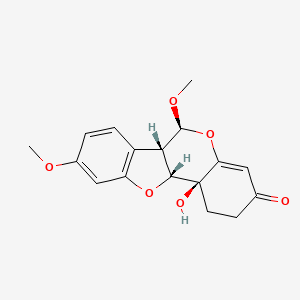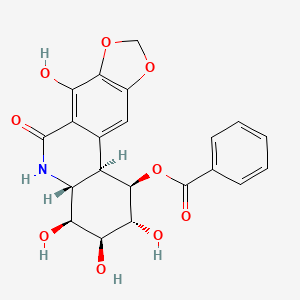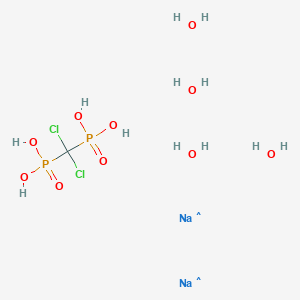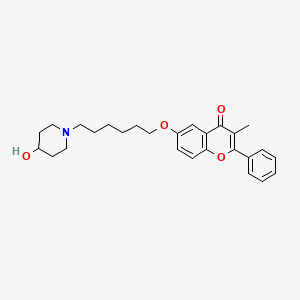
Haliclamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Haliclamide is a natural product found in Haliclona with data available.
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
Haliclamide has been synthesized based on macrocyclization by ring-closing olefin metathesis. This process enabled the determination of the previously unassigned stereocenters at C9 and C20 of this compound, confirming its absolute configuration as 2S, 9S, 14R, 20S. The synthesized this compound demonstrated antiproliferative activity against several human cancer cell lines, although its effectiveness was found to be in the high μM range. It did not show significant antifungal or antibiotic activity (Pfeiffer et al., 2013).
Isolation and Cytotoxicity
This compound was originally isolated from the Vanuatu marine sponge Haliclona sp. It is a unique 16-membered cyclic depsipeptide featuring two residues never previously isolated from natural sources: 5-hydroxy-octanoic acid (HOA) and 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA). This compound exhibited notable cytotoxicity against human bronchopulmonary non-small-cell-lung carcinoma cell lines with an IC50 value of 4.0 μg/mL (Randazzo, Debitus, Gomez‐Paloma, 2001).
Stereoselective Synthesis Approach
A stereoselective synthesis of this compound was developed, showcasing a methodology involving various chemical reactions such as MacMillan cross aldol, Mitsunobu inversion, and Steglich esterification. This method highlights the potential for creating this compound in a controlled and efficient manner, suitable for further scientific exploration (Gahalawat, Pandey, 2016).
Propriétés
Formule moléculaire |
C26H40N2O5 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
(3S,10R)-3-benzyl-10-(hydroxymethyl)-4,6-dimethyl-16-propyl-1-oxa-4,11-diazacyclohexadecane-2,5,12-trione |
InChI |
InChI=1S/C26H40N2O5/c1-4-10-22-15-9-16-24(30)27-21(18-29)14-8-11-19(2)25(31)28(3)23(26(32)33-22)17-20-12-6-5-7-13-20/h5-7,12-13,19,21-23,29H,4,8-11,14-18H2,1-3H3,(H,27,30)/t19?,21-,22?,23+/m1/s1 |
Clé InChI |
SGJNUKUCBPFPJZ-RGDLAARNSA-N |
SMILES isomérique |
CCCC1CCCC(=O)N[C@H](CCCC(C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C)CO |
SMILES canonique |
CCCC1CCCC(=O)NC(CCCC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C)CO |
Synonymes |
haliclamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one](/img/structure/B1245744.png)

![sodium;(6R,7R)-3-[(E)-3-(4-aminopyrimidin-1-ium-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1245748.png)



![[(1S,4R,5R,6S,7S,8R,13R,14R,16S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1245755.png)



![methyl (7E)-7-[(2S)-2-octyl-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1245760.png)



